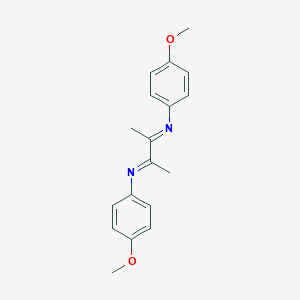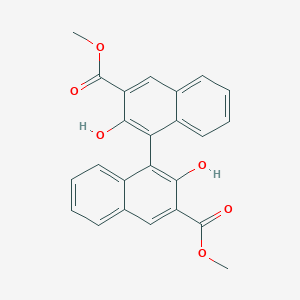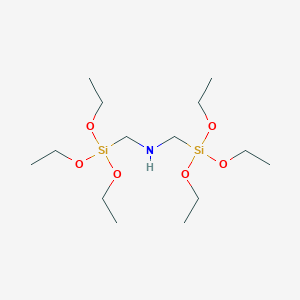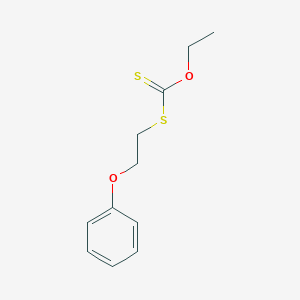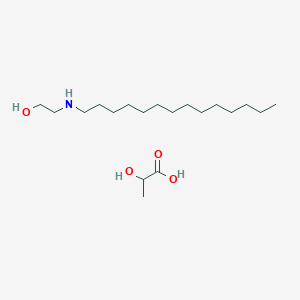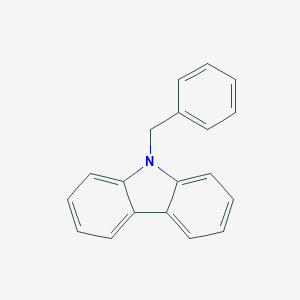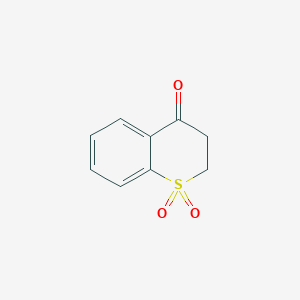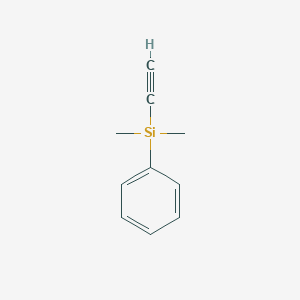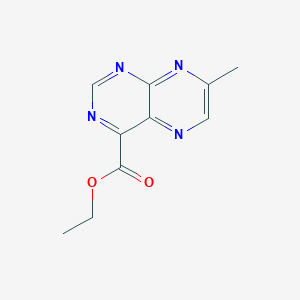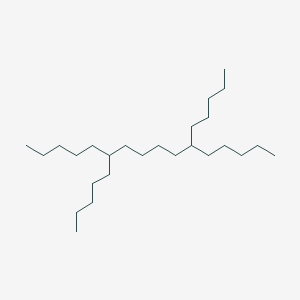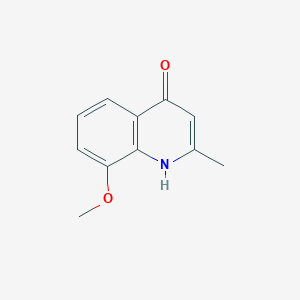![molecular formula C10H17NSi B096625 2-[2-(Trimethylsilyl)ethyl]pyridine CAS No. 17890-16-3](/img/structure/B96625.png)
2-[2-(Trimethylsilyl)ethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Trimethylsilyl)ethyl]pyridine is a chemical compound that is commonly used in scientific research. It is a derivative of pyridine and is known for its unique properties and potential applications in various fields of research.
Scientific Research Applications
2-[2-(Trimethylsilyl)ethyl]pyridine has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in metal-catalyzed reactions and has been found to be effective in various transformations such as cross-coupling reactions, C-H activation, and asymmetric synthesis. It has also been used in the synthesis of various natural products and pharmaceuticals.
Mechanism Of Action
The mechanism of action of 2-[2-(Trimethylsilyl)ethyl]pyridine is not well understood. However, it is believed to act as a nucleophile and form a complex with metal ions. This complex then reacts with the substrate to form the desired product.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-[2-(Trimethylsilyl)ethyl]pyridine. However, it has been found to be non-toxic and non-carcinogenic. It is also not known to have any adverse effects on human health.
Advantages And Limitations For Lab Experiments
The use of 2-[2-(Trimethylsilyl)ethyl]pyridine in lab experiments has several advantages. It is a stable compound and can be easily synthesized in large quantities. It is also relatively inexpensive and has a wide range of applications in various fields of research. However, it also has certain limitations such as its limited solubility in water and some organic solvents.
Future Directions
The potential applications of 2-[2-(Trimethylsilyl)ethyl]pyridine in various fields of research are vast. Some of the future directions for research include the development of new synthetic methodologies using this compound, the synthesis of new natural products and pharmaceuticals, and the exploration of its potential applications in the field of catalysis.
Conclusion:
In conclusion, 2-[2-(Trimethylsilyl)ethyl]pyridine is a unique chemical compound that has found extensive use in scientific research. Its potential applications in various fields of research make it an important compound for future research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[2-(Trimethylsilyl)ethyl]pyridine have been discussed in this paper.
Synthesis Methods
The synthesis of 2-[2-(Trimethylsilyl)ethyl]pyridine involves the reaction of 2-bromoethyltrimethylsilane with pyridine in the presence of a base such as potassium carbonate. The reaction is carried out at elevated temperatures and the product is obtained through purification using column chromatography.
properties
CAS RN |
17890-16-3 |
|---|---|
Product Name |
2-[2-(Trimethylsilyl)ethyl]pyridine |
Molecular Formula |
C10H17NSi |
Molecular Weight |
179.33 g/mol |
IUPAC Name |
trimethyl(2-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C10H17NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,7,9H2,1-3H3 |
InChI Key |
PXGMETPBTCHFNO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCC1=CC=CC=N1 |
Canonical SMILES |
C[Si](C)(C)CCC1=CC=CC=N1 |
synonyms |
2-[2-(Trimethylsilyl)ethyl]pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




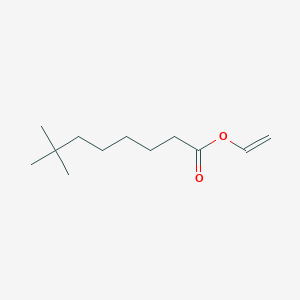
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
